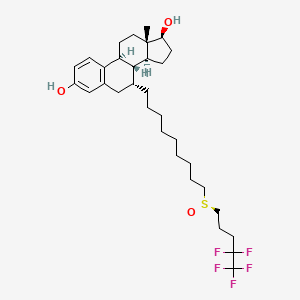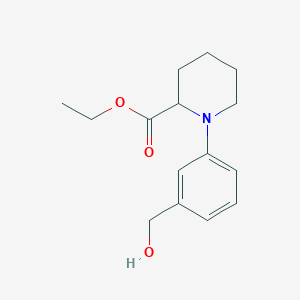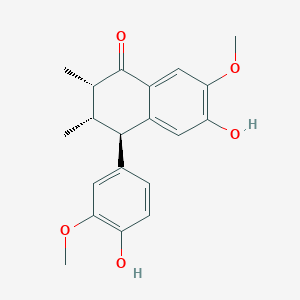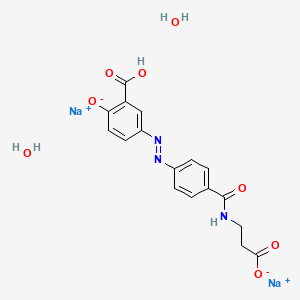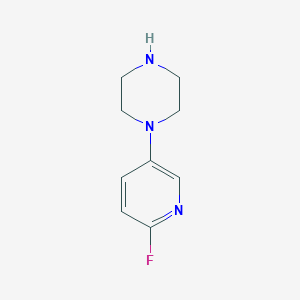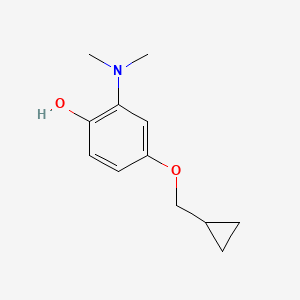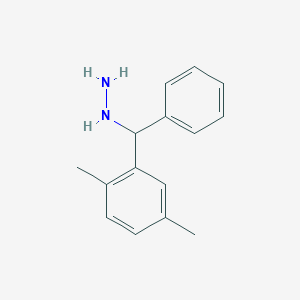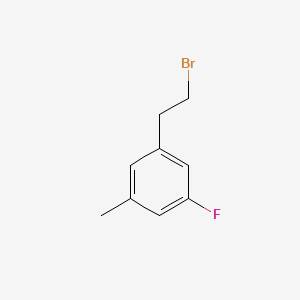
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is an organic compound with a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene typically involves the bromination of 3-fluoro-5-methylbenzene followed by the introduction of the bromoethyl group. One common method is the reaction of 3-fluoro-5-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. This is followed by the reaction with ethylene to introduce the bromoethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate in acidic or basic conditions for oxidation of the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the bromoethyl group.
Major Products:
Substitution: 1-(2-Azidoethyl)-3-fluoro-5-methylbenzene.
Oxidation: 3-Fluoro-5-methylbenzoic acid.
Reduction: 1-Ethyl-3-fluoro-5-methylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
1-(2-Bromoethyl)-benzene: Lacks the fluoro and methyl groups, making it less reactive in certain substitution reactions.
3-Fluoro-5-methylbenzene: Lacks the bromoethyl group, limiting its use in alkylation reactions.
1-(2-Bromoethyl)-3-fluorobenzene: Similar but lacks the methyl group, affecting its steric and electronic properties .
Uniqueness: 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is unique due to the presence of all three substituents (bromoethyl, fluoro, and methyl) on the benzene ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in synthesis and research .
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,2-3H2,1H3 |
InChI Key |
DHDSYMLKQXAFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


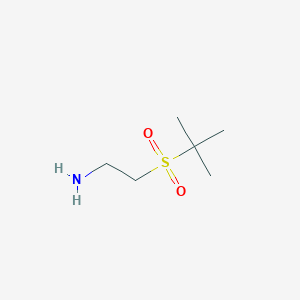
![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
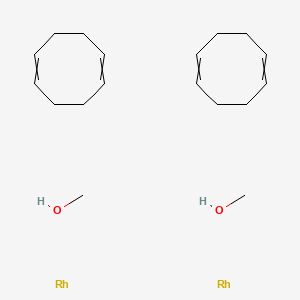
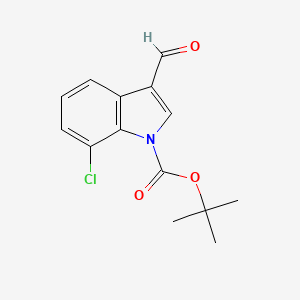
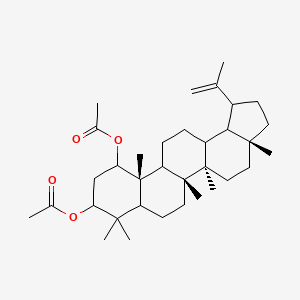
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
